REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[C:10]([CH:12]=[C:13](Cl)Cl)=[O:11].[Na].S(=O)(=O)(O)[OH:18].[CH2:22]([OH:24])[CH3:23]>C(Cl)Cl>[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[C:10]([CH2:12][C:13]([O:24][CH2:22][CH3:23])=[O:18])=[O:11] |^1:15|
|
Name
|
ice methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
When the exothermic reaction
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at room temperature for a further 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the methylene chloride phase is separated off in a separating funnel
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is subsequently extracted another three times with 50 ml of methylene chloride each time
|
Type
|
WASH
|
Details
|
The combined CH2Cl2 solutions are washed with 100 ml of saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
DISTILLATION
|
Details
|
The solvent is then distilled off in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)CC(=O)OCC)C=C(C(=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.8 g | |
YIELD: PERCENTYIELD | 82.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |